(R)-tert-butyl 4-(4-aminophenyl)-2-methylpiperazine-1-carboxylate
Description
(R)-tert-Butyl 4-(4-aminophenyl)-2-methylpiperazine-1-carboxylate (CAS: 1197164-79-6) is a chiral piperazine derivative featuring a tert-butyl carbamate protecting group, a 4-aminophenyl substituent at the 4-position, and a methyl group at the 2-position in the R-configuration . This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors or enzymes where stereochemistry and substituent effects are critical. Its tert-butyl group enhances solubility in organic solvents, while the aminophenyl moiety provides a reactive site for further functionalization, such as amide coupling or cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl (2R)-4-(4-aminophenyl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-11-18(14-7-5-13(17)6-8-14)9-10-19(12)15(20)21-16(2,3)4/h5-8,12H,9-11,17H2,1-4H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBZTZUNXLZYKU-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-tert-butyl 4-(4-aminophenyl)-2-methylpiperazine-1-carboxylate, also known as tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure features a piperazine ring, which is a common motif in various bioactive compounds. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H23N3O2
- Molecular Weight : 277.36 g/mol
- CAS Number : 170911-92-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine moiety allows for modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Additionally, it may influence enzyme activity related to metabolic pathways.
Antitumor Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antitumor activity. For instance, related compounds have shown:
- IC50 Values : Compounds similar to (R)-tert-butyl 4-(4-aminophenyl)-2-methylpiperazine demonstrated IC50 values ranging from 0.1 to 10 µM against various cancer cell lines, indicating potent growth inhibition .
- Mechanism : These effects are often linked to apoptosis induction and cell cycle arrest in cancer cells, particularly in breast cancer models such as MDA-MB-231 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : It has shown effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 µg/mL against strains like Staphylococcus aureus and Streptococcus pneumoniae .
Neuropharmacological Effects
Research indicates that piperazine derivatives can modulate neurotransmitter systems:
- Serotonin Receptor Interaction : Studies suggest that these compounds can act as serotonin receptor antagonists, which may have implications for treating mood disorders .
Case Study 1: Antitumor Efficacy in Mice
In a controlled study involving BALB/c nude mice inoculated with MDA-MB-231 cells:
- Treatment Regimen : Mice were treated with (R)-tert-butyl 4-(4-aminophenyl)-2-methylpiperazine over a period of 30 days.
- Results : The treatment significantly reduced the number of metastatic nodules compared to control groups, showcasing its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted with derivatives of the compound:
- Findings : Several derivatives exhibited strong antibacterial activity against both resistant and non-resistant strains, suggesting a promising avenue for developing new antibiotics .
Data Summary
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its piperazine core, which is a common scaffold in drug design due to its ability to interact with biological targets. The structure can be described as follows:
- Molecular Formula : C16H24N2O2
- Molecular Weight : 280.38 g/mol
- IUPAC Name : (R)-tert-butyl 4-(4-aminophenyl)-2-methylpiperazine-1-carboxylate
This compound features a tert-butyl group, an amino group on the phenyl ring, and a carboxylate moiety, which contribute to its biological activity.
Antidepressant Activity
Research indicates that piperazine derivatives exhibit antidepressant properties. This compound has shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .
Anticancer Properties
Studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of piperazine have been investigated for their ability to target specific cancer cell lines, potentially offering new avenues for treatment . The presence of the aminophenyl group may enhance interaction with cancer-related targets.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of piperazine derivatives. The compound may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues . This application is particularly relevant for conditions like Alzheimer's disease.
Synthesis and Biological Evaluation
A study conducted by researchers synthesized this compound and evaluated its pharmacological profile. The results indicated significant activity against various biological targets, leading to its consideration as a lead compound for further development in antidepressant therapies .
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the piperazine ring affect biological activity. Variations in substituents on the aminophenyl group have been shown to alter binding affinities and efficacy at target receptors, guiding future synthetic efforts towards optimizing therapeutic effects .
Summary of Applications
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Ring
The biological and physicochemical properties of piperazine derivatives are heavily influenced by substituents. Below is a comparative analysis:
Table 1: Substituent-Based Comparison
Key Observations :
- Reactivity: The 4-aminophenyl group in the target compound offers a nucleophilic amine for further modifications, whereas carbamoyl or halogenated substituents (e.g., dichloropyrimidinyl) are less reactive but provide steric bulk .
Stereochemical Effects
The R-configuration at the 2-methyl position distinguishes the target compound from its S-enantiomer and racemic analogues. For example:
- (S)-tert-Butyl 2-methylpiperazine-1-carboxylate () is used in synthesizing UNC4684, a triazino-isoquinoline derivative, but its biological activity differs due to reversed stereochemistry .
- Enantiopure synthesis (e.g., microwave-assisted reactions in ) ensures high stereochemical fidelity, critical for binding to chiral targets like enzymes or receptors .
Key Observations :
- Protection/Deprotection : The tert-butyl carbamate group is stable under acidic conditions but cleavable via trifluoroacetic acid (TFA), enabling selective nitrogen functionalization .
- Microwave Assistance : highlights the use of microwave irradiation to accelerate coupling reactions, reducing reaction times from hours to minutes .
Preparation Methods
Starting Materials and Intermediates
The synthesis often begins from substituted anilines or benzyl halides, which are functionalized to introduce the piperazine moiety. A representative intermediate is 4-(4-aminophenyl)piperazine derivatives, which are then selectively methylated and protected.
Stepwise Synthesis Protocol
Based on patent literature and related synthetic reports, a typical preparation sequence includes:
Step 1: Formation of 4-(4-aminophenyl)piperazine core
This involves nucleophilic substitution reactions of 4-chloromethyl-N-substituted benzamides with piperazine derivatives under basic conditions. For example, reacting 4-chloromethyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide with N-methyl piperazine derivatives in the presence of potassium carbonate in dimethylformamide at 45-50 °C for 12-14 hours yields the piperazine intermediate.
Step 2: Introduction of the 2-methyl substituent
The stereoselective methylation at the 2-position of the piperazine ring is achieved using chiral auxiliaries or enantioselective catalysts. The exact conditions depend on the desired enantiomer, with (R)-configuration maintained by using chiral starting materials or resolution techniques.
Step 3: Protection of the piperazine nitrogen
The nitrogen at the 1-position of piperazine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine in THF or dichloromethane) to afford the tert-butyl carbamate protecting group. This step is crucial for stability and further functionalization.
Step 4: Purification and isolation
The crude product is purified by silica gel chromatography using gradients of ethyl acetate and methanol mixtures, followed by evaporation and high vacuum drying to yield the pure this compound as a white solid.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-chloromethyl-N-substituted benzamide + N-methyl piperazine + K2CO3 in DMF | 45-50 °C | 12-14 hours | High | Monitored by TLC; solvent DMF |
| 2 | Enantioselective methylation (chiral catalyst or auxiliary) | Variable (RT to reflux) | Variable | Moderate | Maintains (R)-configuration |
| 3 | Boc2O + triethylamine in THF or DCM | Room temperature | 3-18 hours | High | Protects piperazine nitrogen |
| 4 | Silica gel chromatography (EtOAc/MeOH gradient) | Ambient | Until pure | - | Final purification step |
Research Findings and Analytical Data
- The use of tert-butyl lithium and iso-butyl chloroformate has been reported in related piperazine carbamate syntheses to activate carboxylic acid intermediates for coupling reactions.
- The Boc-protected piperazine intermediates demonstrate good stability and are amenable to further derivatization.
- Chiral purity and stereochemical integrity are confirmed by chiral HPLC and NMR spectroscopy.
- The final compound is isolated as a white solid with high purity, suitable for pharmaceutical applications.
Q & A
Q. What are the standard synthetic routes for (R)-tert-butyl 4-(4-aminophenyl)-2-methylpiperazine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl 4-methylpiperazine-1-carboxylate reacts with 4-chloropyrimidine derivatives under reflux in toluene, followed by purification via silica gel chromatography (62% yield) . Another route involves coupling 4-(4-aminophenyl)piperazine derivatives with aryl halides using p-toluenesulfonic acid as a catalyst in isopropanol at 100°C, yielding intermediates for Spns2 inhibitors . Key steps include controlling reaction temperature (110°C for aryl coupling) and solvent selection (e.g., ethyl acetate/hexane for chromatography).
Q. Which characterization techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR are essential for verifying stereochemistry and functional groups. For instance, tert-butyl groups show a singlet at δ 1.49 ppm, while aromatic protons appear between δ 6.5–8.2 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] calcd 341.1972, observed 341.1972) .
- X-ray Crystallography : Resolves stereochemical ambiguities. Monoclinic crystal systems (space group P21/n) with unit cell parameters (a = 6.1925 Å, b = 8.2636 Å) validate the 3D structure .
Q. What are the primary research applications of this compound?
It serves as a chiral intermediate in drug discovery, particularly for synthesizing kinase inhibitors (e.g., Spns2 inhibitors) and bioactive piperazine derivatives. Its tert-butyl group enhances solubility, while the aminophenyl moiety enables cross-coupling reactions for functionalization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Q. How to resolve discrepancies in spectral data during structure elucidation?
Contradictory NMR signals (e.g., overlapping peaks) can arise from rotational isomers or impurities. Strategies include:
- Variable Temperature NMR : Identifies dynamic rotational barriers in piperazine rings .
- X-ray Diffraction : Resolves ambiguities by providing absolute configuration data (e.g., torsion angles: C9–N1–C5–O1 = −13.8°) .
- Complementary Techniques : Use HRMS to confirm molecular integrity before crystallography .
Q. What methodological considerations are critical for biological activity studies?
- Target Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for enzymes like Spns2 (IC < 1 µM) .
- Metabolic Stability : Evaluate in vitro liver microsome assays to assess tert-butyl group resistance to oxidative degradation .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization in cancer cell lines .
Data Contradiction Analysis
Q. How to address inconsistent crystallographic and NMR data?
In one study, NMR suggested a planar piperazine ring, but X-ray data revealed a chair conformation with axial tert-butyl groups. This discrepancy arose from rapid ring flipping in solution, averaged in NMR but resolved crystallographically. Solution: Use low-temperature NMR (−40°C) to "freeze" conformers .
Safety and Handling Protocols
- Storage : Keep under inert gas (N) at 4°C to prevent tert-butyl ester hydrolysis .
- Toxicity : Classified as Acute Toxicity Category 4 (oral LD > 300 mg/kg). Use PPE and fume hoods during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
